

CAS number 23891-96-5 chemical properties.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Pivaloylglycine**

Cat. No.: **B010963**

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties of **N-Pivaloylglycine** (CAS 23891-96-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **N-Pivaloylglycine** (CAS Number: 23891-96-5). The information is curated for professionals in research and development, offering detailed experimental protocols, key biochemical pathways, and structured data for easy reference.

Chemical Identity and Properties

N-Pivaloylglycine, also known as 2-(2,2-dimethylpropanoylamino)acetic acid, is an acylglycine.^[1] Acylglycines are metabolites of fatty acids, typically formed through the action of the enzyme glycine N-acyltransferase.^[1] Elevated levels of certain acylglycines in urine and blood can be indicative of various fatty acid oxidation disorders.^[1]

Quantitative Data Summary

The physical and chemical properties of **N-Pivaloylglycine** are summarized in the table below for quick reference and comparison.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₁₃ NO ₃	[2] [3] [4]
Molecular Weight	159.18 g/mol	[1] [2] [5]
Melting Point	134-135 °C	[2] [3] [4]
Boiling Point (Predicted)	362.2 ± 25.0 °C at 760 mmHg	[2] [3] [4]
Density (Predicted)	1.100 ± 0.06 g/cm ³	[2] [3] [4]
pKa (Predicted)	3.62 ± 0.10	[2]
Appearance	White Crystals / Solid	[2] [6]
Flash Point (Predicted)	172.8 °C	[3] [4]
Exact Mass	159.09 g/mol	[3] [4]
LogP	0.62420	[3]
Vapour Pressure	3.14E-06 mmHg at 25°C	[3]
Polar Surface Area (PSA)	66.40 Å ²	[3]
Assay (Purity)	≥98.0% (HPLC)	[1] [5]
Storage Temperature	2-8°C	[1] [2] [7]
Solubility	Soluble in Ethyl Acetate, Methanol, Water	[2]
InChI Key	RTRUEBYROMJFNU- UHFFFAOYSA-N	[4]
SMILES	CC(C)(C(NCC(=O)=O)=O)C	[4]

Biochemical Context and Synthesis

N-Pivaloylglycine is formed via the glycine conjugation pathway, a critical detoxification process in mammals. This pathway involves the activation of a carboxylic acid (in this case, pivalic acid, a metabolite) to its acyl-CoA derivative, followed by conjugation with glycine. This reaction is catalyzed by glycine N-acyltransferase (GLYAT).[\[8\]](#)

Biosynthesis Pathway

The diagram below illustrates the glycine-dependent biosynthesis of **N-Pivaloylglycine**.

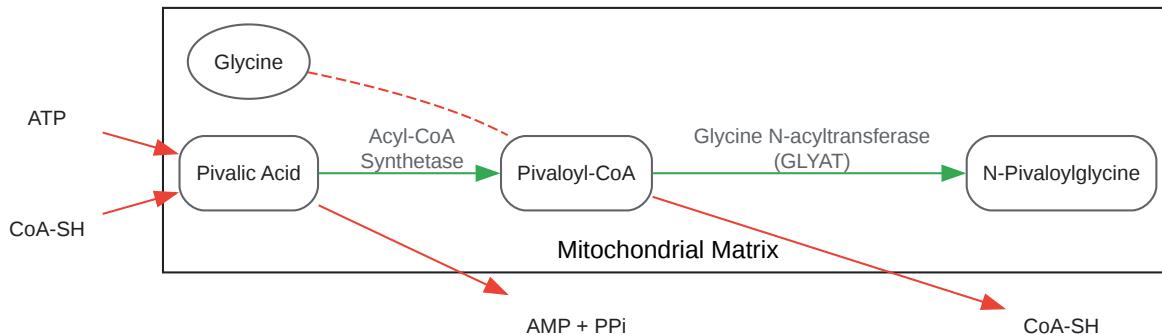


Fig. 1: Biosynthesis of N-Pivaloylglycine

[Click to download full resolution via product page](#)

Fig. 1: Biosynthesis of **N-Pivaloylglycine**

Logical Synthesis Workflow

The chemical synthesis of **N-Pivaloylglycine** typically involves the acylation of glycine with pivaloyl chloride.

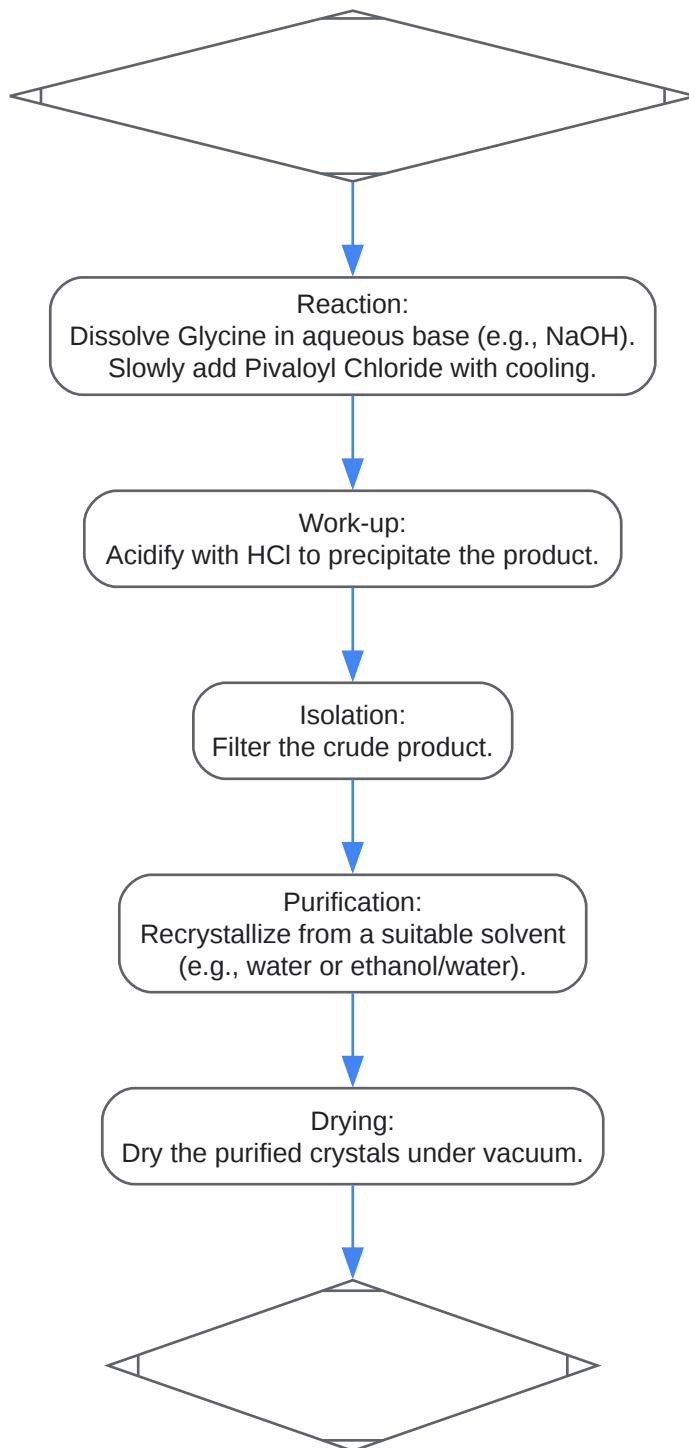


Fig. 2: Logical Synthesis Workflow

[Click to download full resolution via product page](#)

Fig. 2: Logical Synthesis Workflow

Experimental Protocols

The following sections provide detailed methodologies for determining the key physical properties of **N-Pivaloylglycine** and for its analysis.

Melting Point Determination (Capillary Method)

This protocol is a standard method for determining the melting point range of a crystalline solid.
[9][10][11]

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Glass capillary tubes (sealed at one end)
- Mortar and pestle (if sample is not a fine powder)
- Spatula

Procedure:

- Sample Preparation: Ensure the **N-Pivaloylglycine** sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.[10]
- Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample. A small amount of solid will enter the tube.
- Packing the Sample: Invert the tube and tap the sealed end gently on a hard surface to cause the solid to fall to the bottom. To achieve tight packing, drop the capillary tube, sealed-end down, through a long, narrow tube (e.g., a piece of glass tubing) onto the benchtop. Repeat until the sample is packed to a height of 1-2 mm.[10][12]
- Measurement:
 - Insert the packed capillary tube into the heating block of the melting point apparatus.[9]
 - If the approximate melting point is known (134-135 °C), set the apparatus to heat rapidly to about 120 °C.

- Above this temperature, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[11]
- Observe the sample through the magnifying lens.
- Recording the Range:
 - Record the temperature at which the first drop of liquid appears.[9]
 - Record the temperature at which the entire sample has completely melted into a transparent liquid.[9]
 - The recorded melting point should be a range (e.g., 134-135 °C). A narrow range (1-2 °C) is indicative of high purity.

Boiling Point Determination (Thiele Tube Method)

As the compound is a solid at room temperature, its boiling point is high and typically predicted. However, a Thiele tube offers a micro-method for experimental determination.[13]

Apparatus:

- Thiele tube filled with mineral oil
- Thermometer
- Small test tube (e.g., 75x10 mm)
- Capillary tube (sealed at one end)
- Rubber band or wire to attach tubes to the thermometer
- Bunsen burner or microburner

Procedure:

- Sample Preparation: Place a small amount (less than 0.5 mL) of molten **N-Pivaloylglycine** or a solution in a high-boiling solvent into the small test tube.

- Assembly:
 - Place the capillary tube, open end down, into the small test tube containing the sample.
 - Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
 - Insert the assembly into the Thiele tube, making sure the thermometer bulb is below the side-arm junction. The rubber band should remain above the oil level.[13]
- Heating:
 - Gently heat the side arm of the Thiele tube with a burner, using a back-and-forth motion. This will induce convection currents in the oil, ensuring uniform heating.[13]
 - As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.
 - Continue heating until a rapid, continuous stream of bubbles emerges from the capillary tube. This indicates the temperature is just above the boiling point.[13]
- Measurement:
 - Remove the heat and allow the apparatus to cool slowly.
 - The stream of bubbles will slow down and eventually stop. The moment the bubbles stop and the liquid is drawn back into the capillary tube, record the temperature. This is the boiling point, as the external pressure now equals the vapor pressure inside the tube.[13]

Solubility Determination

This protocol outlines a systematic approach to determining the solubility of **N-Pivaloylglycine** in various solvents.[14][15][16]

Apparatus:

- Small test tubes

- Spatula
- Graduated pipettes
- Vortex mixer (optional)
- Solvents: Deionized water, 5% NaOH (aq), 5% NaHCO₃ (aq), 5% HCl (aq), Methanol, Ethyl Acetate.

Procedure:

- General Method:
 - Place approximately 25 mg of **N-Pivaloylglycine** into a small test tube.
 - Add 0.75 mL of the solvent in small portions.
 - After each addition, shake the tube vigorously for 1-2 minutes. A vortex mixer can be used for thorough mixing.[14]
 - Observe if the solid dissolves completely. The compound is considered soluble if a homogeneous solution forms.
- Specific Tests:
 - Water: Test solubility in water. Given its carboxylic acid and amide groups, it is expected to have some water solubility.
 - 5% NaOH: The compound is expected to be soluble. As a carboxylic acid, it will react with a strong base (NaOH) to form a water-soluble sodium salt.[15]
 - 5% NaHCO₃: The compound is expected to be soluble with the evolution of CO₂ gas. This is a positive test for a carboxylic acid, which is a strong enough acid to be deprotonated by the weak base bicarbonate.[17]
 - 5% HCl: The compound is expected to be insoluble. It does not have a basic functional group (like an amine) to be protonated by acid.[18]

- Organic Solvents: Test solubility in polar organic solvents like Methanol and less polar solvents like Ethyl Acetate.

Purity Analysis by HPLC Workflow

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity (assay) of **N-Pivaloylglycine**.^{[1][5]} The workflow below outlines the general steps for analysis.

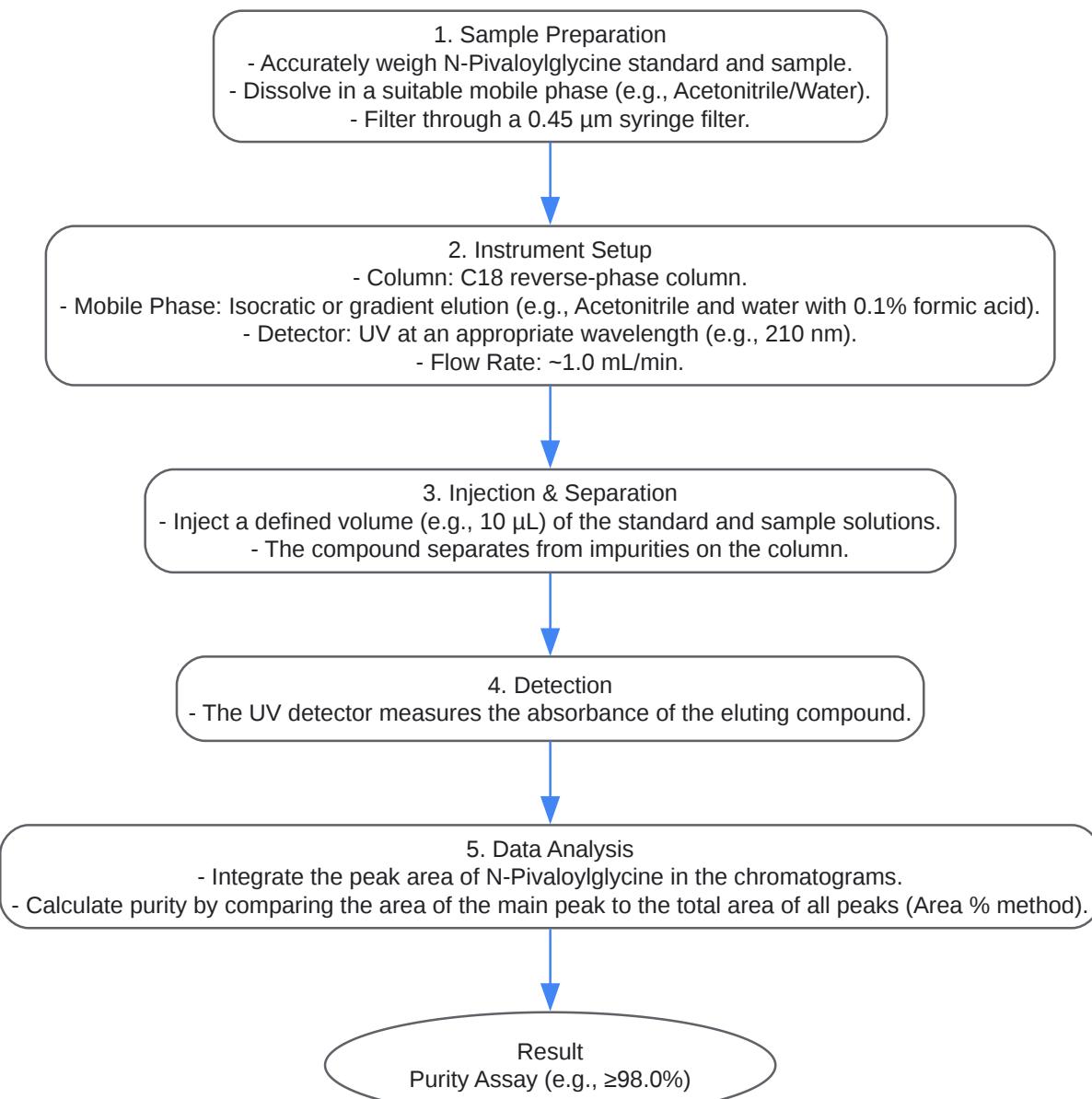


Fig. 3: HPLC Analysis Workflow

[Click to download full resolution via product page](#)

Fig. 3: HPLC Analysis Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]
- 2. Glycine N-acyltransferase-like 3 is responsible for long-chain N-acylglycine formation in N18TG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 4. researchgate.net [researchgate.net]
- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 6. benchchem.com [benchchem.com]
- 7. New insights into the catalytic mechanism of human glycine N-acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-FATTY ACYLGlyCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chm.uri.edu [chm.uri.edu]
- 11. Determination of Melting Point [wiredchemist.com]
- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. scribd.com [scribd.com]
- 16. uobabylon.edu.iq [uobabylon.edu.iq]
- 17. is.muni.cz [is.muni.cz]

- 18. csub.edu [csub.edu]
- To cite this document: BenchChem. [CAS number 23891-96-5 chemical properties.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b010963#cas-number-23891-96-5-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com